molecular formula C27H23N3O2 B3905291 2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone

2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B3905291
M. Wt: 421.5 g/mol
InChI Key: ATISUSNWHGODDQ-FOCLMDBBSA-N
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Description

The compound “2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone” is a complex organic molecule that contains an indole group, a quinazolinone group, and a methoxyphenyl group . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Quinazolinone is a heterocyclic compound with a two-ring structure, which includes a benzene ring attached to a ring containing two nitrogen atoms . The methoxyphenyl group consists of a phenyl group with a methoxy (–O–CH3) substituent .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole group would contribute to the aromaticity of the molecule, while the quinazolinone group would introduce additional nitrogen atoms and a carbonyl group into the structure . The methoxyphenyl group would add an ether linkage and a phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole, quinazolinone, and methoxyphenyl groups. The indole group is known to undergo electrophilic substitution reactions . The quinazolinone group, containing a carbonyl group, could potentially undergo nucleophilic addition reactions . The methoxy group in the methoxyphenyl group could potentially undergo reactions typical of ethers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the degree of conjugation, and the overall shape of the molecule would influence properties like solubility, melting point, and reactivity .

Properties

IUPAC Name

2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-18-21(22-11-5-7-14-25(22)29(18)2)15-16-26-28-24-13-6-4-12-23(24)27(31)30(26)19-9-8-10-20(17-19)32-3/h4-17H,1-3H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATISUSNWHGODDQ-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone
Reactant of Route 3
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone
Reactant of Route 4
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone

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